3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The reaction begins with the preparation of 4-benzyloxybenzaldehyde from 4-hydroxybenzaldehyde and benzyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: The benzyloxy intermediate undergoes a Suzuki-Miyaura coupling reaction with a trifluoromethyl-substituted boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the desired biphenyl structure.
Oxidation: The final step involves the oxidation of the aldehyde group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 2-(4’-Benzyloxyphenyl)-3-hydroxy-chromen-4-one
Comparison: 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O3/c22-21(23,24)18-11-16(10-17(12-18)20(25)26)15-6-8-19(9-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYTGLTKXFHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692273 |
Source
|
Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-33-2 |
Source
|
Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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